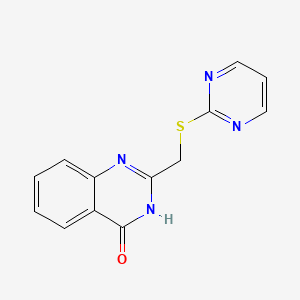

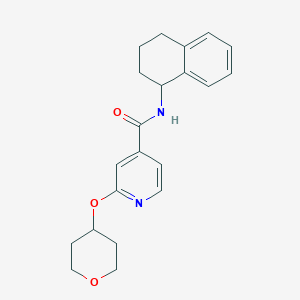

![molecular formula C15H16N4O2S B2360450 1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-71-8](/img/structure/B2360450.png)

1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1,3,6-trimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of pyrimidines includes a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific compound you mentioned also includes a pyrido group, a thiophen-2-ylmethyl group, and three methyl groups.Aplicaciones Científicas De Investigación

Electron Transport Layer for Polymer Solar Cells

Research on similar pyrido[2,3-d]pyrimidine derivatives has shown applications in the field of polymer solar cells. For instance, a novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for use as an electron transport layer in inverted polymer solar cells. This application leverages the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone for enhanced conductivity and electron mobility, demonstrating the potential of related compounds in electronic and photovoltaic applications (Hu et al., 2015).

Catalysis in Organic Synthesis

Derivatives of pyrido[2,3-d]pyrimidine have been utilized in catalysis within organic synthesis. A study highlighted the use of thiourea dioxide in water as a recyclable catalyst for synthesizing diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. This method offers advantages such as the use of an inexpensive, recyclable catalyst and mild reaction conditions, indicating the compound's relevance in sustainable and green chemistry (Verma & Jain, 2012).

Synthesis of Heterocyclic Compounds

The compound and its analogs have been employed in the synthesis of various heterocyclic structures. One study described new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the versatility of pyrido[2,3-d]pyrimidine derivatives in the synthesis of complex heterocyclic compounds with potential applications in pharmaceuticals and materials science (El-Meligie et al., 2020).

Antiviral and Antimicrobial Activities

Some derivatives of pyrido[2,3-d]pyrimidine have been investigated for their antiviral and antimicrobial properties. Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives revealed significant in vitro activity against human cytomegalovirus, including strains resistant to standard antiviral drugs. This suggests potential applications in developing new antiviral therapies (Revankar et al., 1998).

Supramolecular Chemistry

Pyrido[2,3-d]pyrimidine derivatives have also found applications in supramolecular chemistry. A study on dihydropyrimidine-2,4-(1H,3H)-dione functionality highlighted its suitability for novel crown-containing hydrogen-bonded supramolecular assemblies, emphasizing the role of these compounds in the design of complex molecular structures for technological applications (Fonari et al., 2004).

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This inhibition could lead to a halt in the cell cycle progression, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can disrupt the transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The downstream effects could include apoptosis or programmed cell death .

Result of Action

The molecular effect of this compound’s action could be the inhibition of CDK2, leading to cell cycle arrest . On a cellular level, this could result in the prevention of cancer cell proliferation and the induction of apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

1,3,6-trimethyl-5-(thiophen-2-ylmethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9-7-17-13-11(14(20)19(3)15(21)18(13)2)12(9)16-8-10-5-4-6-22-10/h4-7H,8H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCJPPNYDHRPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCC3=CC=CS3)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

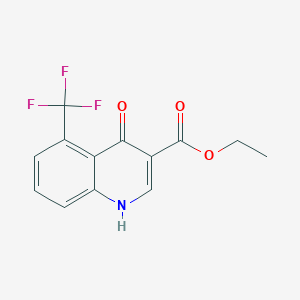

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2360368.png)

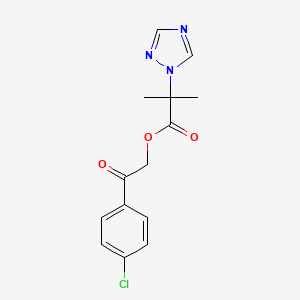

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide](/img/structure/B2360370.png)

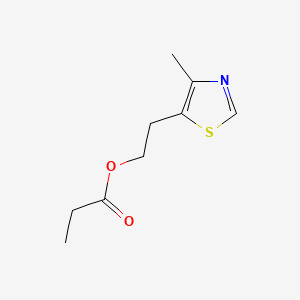

![N-(2-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2360373.png)

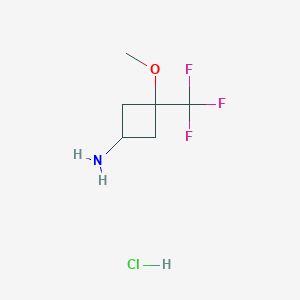

![6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2360374.png)

![9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360379.png)

![N-(3-fluorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360380.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile](/img/structure/B2360382.png)

![Ethyl 4-({[1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2360390.png)